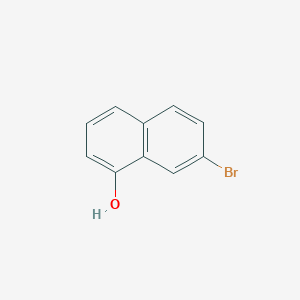

7-Bromonaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJXOXMPODAEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10528861 | |

| Record name | 7-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91270-69-8 | |

| Record name | 7-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromonaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromonaphthalen-1-ol (CAS: 91270-69-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromonaphthalen-1-ol is a halogenated aromatic alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive bromide on the naphthalene scaffold, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and characterization protocols, reactivity, and potential applications, particularly in the realm of medicinal chemistry and materials science. The strategic placement of the bromo and hydroxyl functionalities allows for selective and orthogonal chemical modifications, opening avenues for the creation of novel compounds with desired physicochemical and biological properties.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 91270-69-8 | [1][2][3] |

| Molecular Formula | C₁₀H₇BrO | [1][2][3] |

| Molecular Weight | 223.07 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow solid | General supplier information |

| Purity | Typically ≥98% | [1][2] |

| SMILES | OC1=C2C=C(Br)C=CC2=CC=C1 | [1][2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1][2] |

| LogP | 3.3079 | [1][2] |

| Hydrogen Bond Donors | 1 | [1][2] |

| Hydrogen Bond Acceptors | 1 | [1][2] |

| Rotatable Bonds | 0 | [1][2] |

| Storage | Room temperature, under an inert atmosphere (e.g., nitrogen) | [1][2][3] |

Synthesis and Purification

The synthesis of this compound can be achieved through the electrophilic bromination of 1-naphthol. The regioselectivity of this reaction is a critical aspect, as the directing effects of the hydroxyl group can lead to a mixture of isomers. The following protocol is a generalized procedure based on established methods for the bromination of naphthol derivatives.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 1-naphthol.

Causality of Experimental Choices:

-

Solvent: A polar protic solvent like glacial acetic acid is often used as it can dissolve the starting material and the brominating agent, and also helps to moderate the reactivity of bromine.

-

Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent for aromatic compounds. N-Bromosuccinimide (NBS) can also be used as a milder alternative to improve selectivity and reduce the formation of polybrominated byproducts.

-

Temperature Control: The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the bromination and to influence the regioselectivity.

Materials:

-

1-Naphthol

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (for quenching)

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a well-ventilated fume hood, dissolve 1-naphthol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel to the stirred solution of 1-naphthol over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange color of excess bromine disappears.

-

Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

Purification Protocol

Causality of Experimental Choices:

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. Ethanol or a mixture of ethanol and water is often a good starting point for naphthol derivatives.

-

Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed to separate the desired isomer from other brominated byproducts based on their different polarities.

Procedure:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat the solution until it becomes clear and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

If isomeric impurities persist, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent may be necessary. The polarity of the eluent should be optimized to achieve good separation.

Spectroscopic Characterization

The structural confirmation and purity assessment of this compound are accomplished through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

A proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic region will show a complex pattern of signals. The hydroxyl proton will typically appear as a broad singlet, the chemical shift of which is dependent on concentration and the solvent used.

-

¹H NMR (300 MHz, CDCl₃): δ 8.41 (d, J = 1.8 Hz, 1H), 7.68 (d, J = 8.7 Hz, 1H), 7.57 (dd, J = 8.7, 1.8 Hz, 1H), 7.41 (d, J = 8.4 Hz, 1H), 7.28-7.35 (m, 1H), 6.62 (d, J = 7.2 Hz, 1H), 5.80 (br s, 1H, -OH).

Interpretation: The downfield singlet at δ 8.41 ppm is characteristic of the proton at the C8 position, deshielded by the peri-interaction with the hydroxyl group. The other aromatic protons appear as doublets and multiplets in the expected regions. The broad singlet at δ 5.80 ppm is indicative of the hydroxyl proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. For this compound, ten distinct signals are expected in the aromatic region.

-

Predicted ¹³C NMR (in ppm): The carbon bearing the hydroxyl group (C1) is expected to be significantly deshielded (around 150-155 ppm). The carbon attached to the bromine atom (C7) will also be downfield, but its chemical shift will be influenced by the heavy atom effect. The other aromatic carbons will resonate in the typical range of 110-135 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

Characteristic IR Absorptions (cm⁻¹):

-

~3200-3600 (broad): O-H stretching vibration of the hydroxyl group.

-

~3000-3100 (sharp): Aromatic C-H stretching.

-

~1500-1600: Aromatic C=C stretching.

-

~1200-1300: C-O stretching.

-

~500-700: C-Br stretching.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Expected Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 222 and 224, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily governed by the hydroxyl and bromo functional groups. These groups can be selectively targeted to introduce a wide range of functionalities, making this compound a valuable intermediate in multistep syntheses.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions.

-

O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) yields the corresponding ether.

-

O-Acylation: Reaction with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine affords the corresponding ester.

Reactions of the Bromo Group: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the naphthalene ring is well-suited for participation in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[4][5] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[6][7][8][9] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.

Exemplary Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).

-

Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Applications in Research and Drug Development

This compound is a valuable starting material for the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science.[2] The naphthalene scaffold is a common motif in many biologically active molecules.

-

Pharmaceutical Intermediates: Its ability to undergo diverse chemical transformations makes it an important intermediate in the synthesis of potential drug candidates.[2] For instance, the introduction of different aryl or amino groups via cross-coupling reactions can lead to libraries of compounds for screening against various biological targets.

-

Fluorescent Markers and Dyes: The naphthalene core is known for its fluorescent properties. Derivatives of this compound could be explored for the development of novel fluorescent probes and dyes for biological imaging and sensing applications.[2]

-

Organic Semiconductors: Naphthalene derivatives are also of interest in materials science for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2]

While specific biological studies on this compound are not widely reported, related brominated phenolic compounds and naphthalene derivatives have shown a range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects.[6][10][11][12] For example, some bromophenols isolated from marine algae have demonstrated potent inhibition of enzymes relevant to Alzheimer's disease.[6] This suggests that derivatives of this compound could be promising candidates for biological evaluation.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[1][2][3]

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of drug discovery, materials science, and organic synthesis. Its versatile reactivity, stemming from the presence of both a hydroxyl and a bromo group on the naphthalene core, allows for the construction of a diverse range of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and reactivity, offering a valuable resource for researchers and scientists looking to utilize this compound in their work. Further exploration of the biological activities of its derivatives is a promising area for future research.

References

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-3-methylnaphthalen-1-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromonaphthalen-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-naphthol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-2-naphthol. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemscene.com [chemscene.com]

- 3. 91270-69-8|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Anti-Alzheimer’s Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 7-Bromonaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Bromonaphthalen-1-ol in Synthetic Chemistry

This compound is a halogenated aromatic alcohol that serves as a crucial building block in the synthesis of more complex organic molecules. Its naphthalene core, functionalized with both a hydroxyl and a bromine group, offers two reactive sites for further chemical transformations. This dual functionality makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials for electronic applications such as organic light-emitting diodes (OLEDs).[1] A thorough understanding of its physical properties is paramount for its effective use in these fields, influencing reaction conditions, purification methods, and the overall efficiency of synthetic pathways.

This guide provides a comprehensive overview of the known physical properties of this compound (CAS No. 91270-69-8), synthesizing available experimental data with high-quality predicted values to offer a practical resource for laboratory and development settings.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, a combination of vendor-supplied information, data from analogous compounds, and computational predictions allows for a robust characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO | [2][3] |

| Molecular Weight | 223.07 g/mol | [2][3] |

| CAS Number | 91270-69-8 | [2][4][5] |

| Physical Form | Solid (at 20°C) | [4] |

| Purity | ≥98% (Commercially Available) | [2] |

| Density (Predicted) | 1.61 g/cm³ | [4] |

| LogP (Predicted) | 3.3079 | [2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

| Storage | Room temperature, under inert gas | [2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a key tool for verifying the structure of this compound. Experimental data has been reported as follows:

-

¹H NMR (300 MHz, CDCl₃): δ 8.41 (d, J = 1.8 Hz, 1H), 7.68 (d, J = 8.7 Hz, 1H), 7.57 (dd, J = 8.7, 1.8 Hz, 1H), 7.41 (d, J = 8.4 Hz, 1H), 7.28-7.35 (m, 1H), 6.62 (d, J = 7.2 Hz, 1H), 5.80 (br s, 1H).[5]

The distinct signals and coupling constants in this spectrum correspond to the unique electronic environments of the protons on the naphthalene ring, confirming the 7-bromo-1-ol substitution pattern. The broad singlet at 5.80 ppm is characteristic of the hydroxyl proton.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not currently published. However, the expected characteristic absorption bands would include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch (aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

-

C=C stretch (aromatic): A series of absorptions in the 1400-1600 cm⁻¹ region.

-

C-O stretch: A strong band between 1260 and 1000 cm⁻¹.

-

C-Br stretch: Typically found in the fingerprint region, below 1000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 222 and an M+2 peak at m/z 224 of nearly equal intensity. This characteristic isotopic pattern is due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.

Comparative Analysis with Isomers

The physical properties of naphthalenol isomers are highly dependent on the positions of the substituents. A comparison with the more extensively characterized 7-Bromonaphthalen-2-ol highlights these differences.

| Property | This compound | 7-Bromonaphthalen-2-ol |

| Melting Point | Not available | 133-138 °C |

| Boiling Point | Not available (Predicted higher than 2-ol) | 353.8 °C (Predicted)[6] |

| pKa | Not available (Predicted lower than 2-ol) | 9.17 (Predicted)[6] |

The expected lower pKa for the 1-ol isomer is due to the greater stability of the corresponding phenoxide ion, which is influenced by peri-interactions with the hydrogen at the 8-position.

Experimental Protocols for Physical Property Determination

The following are standard, validated methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point provides a quick and effective assessment of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, then slowed to 1-2 °C/min as the expected melting range is approached.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range (e.g., < 2 °C) is indicative of high purity.

-

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding solubility is critical for selecting appropriate solvents for reactions, recrystallization, and chromatography.

-

Procedure:

-

To a series of small test tubes, add approximately 10 mg of this compound.

-

To each tube, add a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) dropwise while vortexing.

-

Observe the amount of solvent required to fully dissolve the sample.

-

Categorize the solubility as soluble (>50 mg/mL), sparingly soluble (10-50 mg/mL), or insoluble (<10 mg/mL).

-

Sources

- 1. 91270-69-8 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 2. chemscene.com [chemscene.com]

- 3. 91270-69-8|this compound|BLD Pharm [bldpharm.com]

- 4. 91270-69-8 7-Bromo-1-naphthol AKSci 9695AL [aksci.com]

- 5. 7-Bromo-1-hydroxynaphthalene | 91270-69-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

7-Bromonaphthalen-1-ol molecular weight and formula

An In-Depth Technical Guide to 7-Bromonaphthalen-1-ol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. We will delve into its fundamental molecular characteristics, synthesis considerations, and its versatile applications as a key chemical intermediate.

Core Molecular Profile

This compound, also known as 7-bromo-1-naphthol, is an aromatic organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) and a bromine (-Br) group. This bifunctional nature makes it a valuable building block in synthetic chemistry.

Key Molecular Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and stoichiometric calculations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BrO | [1][2][3][4][5] |

| Molecular Weight | 223.07 g/mol | [1][2][4][5][6][7][8] |

| CAS Number | 91270-69-8 | [1][3][4][5] |

| Appearance | White powder or crystal | [4] |

| Synonyms | 7-bromo-1-Naphthalenol, 7-Bromo-1-hydroxynaphthalene | [1][4][5] |

Synthesis and Mechanistic Considerations

The synthesis of brominated naphthols often involves the electrophilic substitution of a naphthalene derivative. While specific, optimized protocols for this compound are proprietary or found within specialized literature, a general and logical approach involves the selective bromination of a suitable naphthalenol precursor.

The choice of brominating agent and reaction conditions is critical to control regioselectivity, preventing the formation of undesired isomers. Common brominating agents include N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The solvent system, temperature, and presence of a catalyst dictate the position of bromination on the naphthalene ring. For instance, direct bromination of naphthalene can yield a mixture of products, making the use of precursors with directing groups essential for achieving high yields of the desired isomer.[9]

General Synthetic Workflow: Electrophilic Bromination

The following diagram illustrates a conceptual workflow for the synthesis of a bromonaphthalenol derivative. The causality behind this multi-step process is to ensure purity and confirm the identity of the final product.

Caption: Conceptual workflow for the synthesis and purification of a bromonaphthalenol.

Physicochemical and Safety Data

Understanding the physicochemical properties and handling requirements is paramount for the safe and effective use of this compound in a laboratory setting.

| Property | Value | Notes |

| pKa | 8.93 ± 0.40 (Predicted) | Indicates the acidity of the hydroxyl group.[4] |

| LogP | 3.3079 | Suggests moderate lipophilicity.[1] |

| Storage | Room temperature, stored under inert gas (e.g., nitrogen). | Essential to prevent degradation.[1][2] |

| Form | Solid powder |

Safety & Handling

While specific GHS data for the 7-bromo isomer is not detailed in the provided results, data for the related compound 7-Bromo-2-naphthol indicates potential hazards that should be considered as best practice.

-

Hazard Statements : Causes skin irritation, serious eye damage, and may cause respiratory irritation.[10]

-

Precautionary Measures : Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid inhalation of dust.

Applications in Research and Development

The utility of this compound stems from its structure, which allows for further functionalization. It serves as a versatile intermediate in the synthesis of more complex molecules across various scientific disciplines.[2]

-

Pharmaceuticals and Agrochemicals : It is a key building block for creating novel therapeutic agents and crop protection compounds. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[2][11]

-

Dyes and Fluorescent Markers : The aromatic naphthalene core imparts photophysical properties that make its derivatives suitable for use as dyes and fluorescent probes in biological imaging and sensing applications.[2]

-

Materials Science : The compound is employed in the synthesis of materials for electronic applications, such as organic semiconductors, due to its conjugated aromatic system.[2]

The diagram below illustrates the central role of this compound as a precursor.

Caption: Applications derived from the reactivity of this compound.

Conclusion

This compound is a chemical intermediate of significant value, particularly for professionals in drug discovery and materials science. Its defined molecular weight and formula provide the foundation for its use, while its dual reactive sites—the hydroxyl group and the strategically placed bromine atom—offer extensive opportunities for synthetic elaboration. The insights provided in this guide underscore its versatility and establish a basis for its safe and effective application in advanced research and development projects.

References

-

This compound - MySkinRecipes. [Link]

-

7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem - NIH. [Link]

-

8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem. [Link]

-

7-bromo-1-Naphthalenol, 97% Purity, C10H7BrO, 1 gram - CP Lab Safety. [Link]

-

7-hydroxy-1-bromo-naphthalene-Molbase. [Link]

-

1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem. [Link]

-

Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives | Request PDF - ResearchGate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound [myskinrecipes.com]

- 3. 91270-69-8|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-1-naphthol 95 571-57-3 [sigmaaldrich.com]

- 8. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 7-Bromonaphthalen-1-ol

Abstract

This technical guide provides a comprehensive overview of scientifically validated synthetic pathways to 7-Bromonaphthalen-1-ol, a key intermediate in the development of pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the chemistry, causality of experimental choices, and detailed, actionable protocols for the synthesis of this important molecule. We will explore two primary, robust synthetic routes: the aromatization of a tetralone intermediate and a Sandmeyer reaction from an amino-naphthol precursor. A third, potential pathway involving demethylation is also discussed. Each method is presented with a critical analysis of its advantages and limitations, supported by in-text citations to authoritative literature.

Introduction: The Significance of this compound

This compound is a substituted naphthol derivative of significant interest in medicinal chemistry and materials science. The naphthalene core is a privileged scaffold found in numerous biologically active compounds.[2][3] The presence of both a hydroxyl and a bromo functional group on the this compound scaffold allows for diverse downstream chemical modifications. The hydroxyl group can be readily derivatized, while the bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[4] This dual functionality makes this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Pathway 1: Synthesis via Aromatization of 7-Bromo-1-tetralone

This is arguably the most robust and well-documented pathway to this compound. The synthesis hinges on the preparation of the key intermediate, 7-Bromo-1-tetralone, followed by its aromatization.

Synthesis of the Key Intermediate: 7-Bromo-1-tetralone

There are two primary approaches to synthesize 7-Bromo-1-tetralone, each with its own set of advantages and disadvantages.

Method A: Intramolecular Friedel-Crafts Cyclization of 4-(4-bromophenyl)butanoic acid

This method is generally preferred due to its higher reported yields and regioselectivity. The synthesis begins with a Friedel-Crafts acylation of bromobenzene with succinic anhydride to form 4-(4-bromophenyl)-4-oxobutanoic acid, which is then reduced to 4-(4-bromophenyl)butanoic acid. The final step is an intramolecular Friedel-Crafts cyclization to yield 7-Bromo-1-tetralone.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)butanoic acid

-

Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise at a temperature maintained below 10°C.

-

Add bromobenzene dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-bromophenyl)-4-oxobutanoic acid.

-

Clemmensen or Wolff-Kishner Reduction: The keto group of 4-(4-bromophenyl)-4-oxobutanoic acid is then reduced to a methylene group.

-

Clemmensen Reduction: Reflux the keto-acid with amalgamated zinc and concentrated hydrochloric acid.

-

Wolff-Kishner Reduction: Heat the keto-acid with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

-

-

After the reduction is complete, acidify the reaction mixture and extract the product, 4-(4-bromophenyl)butanoic acid, with an organic solvent. Purify by recrystallization or column chromatography.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization [5]

-

To a flask containing a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent, add 4-(4-bromophenyl)butanoic acid.[4]

-

Heat the mixture with vigorous stirring to a temperature of approximately 90-110°C for 2-3 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide solution).

-

Extract the product, 7-Bromo-1-tetralone, with an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).[4]

-

Wash the combined organic extracts, dry over a drying agent (e.g., anhydrous MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain pure 7-Bromo-1-tetralone.[4]

Method B: Direct Bromination of 1-Tetralone

While seemingly more direct, this method often suffers from lower yields and the formation of isomeric byproducts (5-bromo- and 6-bromo-1-tetralone), which can be challenging to separate.[4] The regioselectivity is highly dependent on the reaction conditions.

Experimental Protocol: Direct Bromination of 1-Tetralone

-

In a round-bottomed flask under a nitrogen atmosphere, dissolve 1-tetralone in a suitable solvent.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Cool the reaction mixture to 0°C.

-

Slowly add bromine (Br₂) or another brominating agent like N-bromosuccinimide (NBS) to the reaction mixture. Using NBS can sometimes offer better regioselectivity.[4]

-

After the addition, the reaction mixture is typically heated (e.g., to 90°C) for a specified time (e.g., 1 hour).

-

Upon completion, the reaction is quenched with ice water and a solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification to separate the desired 7-Bromo-1-tetralone from its isomers is achieved by flash column chromatography.[4]

Aromatization of 7-Bromo-1-tetralone to this compound

The final step in this pathway is the dehydrogenation (aromatization) of 7-Bromo-1-tetralone. This can be effectively achieved using N-Bromosuccinimide (NBS), which acts as both a brominating agent and an in-situ source of HBr to facilitate elimination, or other dehydrogenating agents.

Experimental Protocol: Aromatization with NBS

-

Dissolve 7-Bromo-1-tetralone in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Add N-Bromosuccinimide (NBS) (at least 1 equivalent) and a radical initiator such as benzoyl peroxide or AIBN.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC. The reaction involves a radical bromination at the alpha-position to the carbonyl, followed by elimination of HBr to form the enone, and subsequent tautomerization to the naphthol.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Bromonaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For drug development professionals and researchers working with complex aromatic systems, a thorough understanding of NMR spectral data is critical for structural elucidation and purity assessment. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 7-Bromonaphthalen-1-ol, a substituted naphthalene of interest in medicinal chemistry and materials science. By dissecting the theoretical underpinnings of chemical shifts and coupling constants within this specific molecular framework, this document serves as a practical reference for the interpretation of NMR data for this and structurally related compounds.

Introduction: The Structural Significance of Substituted Naphthalenes

The naphthalene scaffold is a prevalent motif in numerous biologically active compounds and functional materials. The introduction of substituents onto the naphthalene ring system dramatically influences its electronic properties and, consequently, its chemical reactivity and biological interactions. This compound combines the electron-donating effect of a hydroxyl group with the electron-withdrawing and steric effects of a bromine atom. Understanding the precise location and influence of these substituents is paramount for confirming synthetic outcomes and for structure-activity relationship (SAR) studies. NMR spectroscopy provides a definitive, non-destructive method for achieving this structural confirmation.

This guide will first delineate the expected ¹H NMR spectrum of this compound, focusing on the chemical shifts, multiplicity patterns, and coupling constants of the aromatic protons. Subsequently, a detailed analysis of the ¹³C NMR spectrum will be presented, correlating the chemical shifts of the carbon atoms to their electronic environment as influenced by the substituents. Experimental protocols for acquiring high-quality NMR data are also provided, ensuring that researchers can reproduce and validate these findings.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit a complex series of signals in the aromatic region, typically between δ 7.0 and 8.5 ppm, in addition to a signal for the hydroxyl proton. The chemical shift of each proton is dictated by the combined electronic effects (both resonance and inductive) of the hydroxyl and bromo substituents.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.1-7.3 | Doublet | JH2-H3 ≈ 7-9 |

| H-3 | ~7.4-7.6 | Triplet or Doublet of Doublets | JH3-H2 ≈ 7-9, JH3-H4 ≈ 7-9 |

| H-4 | ~7.8-8.0 | Doublet | JH4-H3 ≈ 7-9 |

| H-5 | ~7.6-7.8 | Doublet | JH5-H6 ≈ 8-9 |

| H-6 | ~7.3-7.5 | Doublet of Doublets | JH6-H5 ≈ 8-9, JH6-H8 ≈ 1.5-2.5 |

| H-8 | ~8.0-8.2 | Doublet | JH8-H6 ≈ 1.5-2.5 |

| 1-OH | Variable (typically ~5-6) | Singlet (broad) | - |

Causality Behind Chemical Shifts and Coupling Patterns:

-

Hydroxyl Group (-OH): As a strong electron-donating group through resonance, the hydroxyl group at C-1 increases the electron density at the ortho (C-2, C-8a) and para (C-4) positions. This shielding effect will cause the corresponding protons (H-2 and H-4) to resonate at a relatively lower chemical shift (upfield) compared to unsubstituted naphthalene.

-

Bromine Atom (-Br): Bromine is an electronegative atom and thus exhibits an electron-withdrawing inductive effect, which deshields nearby protons. However, it is also capable of electron donation through resonance. In the case of this compound, its primary influence on the proton chemical shifts will be a combination of these effects. The proton ortho to the bromine (H-6 and H-8) will be the most deshielded.

-

Coupling Constants (J): The magnitude of the coupling constant between adjacent protons provides valuable information about their spatial relationship.

-

Ortho Coupling (³J): Protons on adjacent carbons in an aromatic ring typically exhibit a coupling constant of 7-9 Hz. This will be observed between H-2 and H-3, H-3 and H-4, and H-5 and H-6.

-

Meta Coupling (⁴J): Protons separated by three bonds (in a meta relationship) show a much smaller coupling constant, typically in the range of 1-3 Hz. This is expected between H-6 and H-8.

-

Para Coupling (⁵J): This coupling is generally too small to be observed in standard 1D ¹H NMR spectra.

-

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses the entire expected proton chemical shift range (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

-

-

Data Processing: Perform Fourier transformation, phasing, and baseline correction of the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound will display ten distinct signals, one for each carbon atom in the naphthalene ring system. The chemical shifts of these carbons are highly sensitive to the electronic effects of the hydroxyl and bromo substituents.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~150-155 | Carbon directly attached to the electronegative oxygen atom; significantly deshielded. |

| C-2 | ~110-115 | ortho to the -OH group; shielded by resonance. |

| C-3 | ~125-130 | Less affected by the -OH group. |

| C-4 | ~120-125 | para to the -OH group; shielded by resonance. |

| C-4a | ~125-130 | Quaternary carbon. |

| C-5 | ~128-132 | Relatively unaffected by substituents. |

| C-6 | ~128-132 | Relatively unaffected by substituents. |

| C-7 | ~118-122 | Carbon directly attached to bromine; chemical shift influenced by the heavy atom effect. |

| C-8 | ~125-130 | ortho to the C-7 bromine. |

| C-8a | ~130-135 | Quaternary carbon, ortho to the -OH group. |

Causality Behind Chemical Shifts:

-

C-1 (bearing -OH): The direct attachment to the highly electronegative oxygen atom causes a significant downfield shift, making it one of the most deshielded carbons in the spectrum.

-

C-7 (bearing -Br): The "heavy atom effect" of bromine typically causes the directly attached carbon to be shielded (shifted upfield) relative to what would be expected based on electronegativity alone.

-

Shielding by the -OH group: The electron-donating resonance effect of the hydroxyl group increases the electron density at the ortho (C-2, C-8a) and para (C-4) positions, causing them to be shielded and appear at a lower chemical shift.

-

Quaternary Carbons (C-4a, C-8a): These carbons, lacking directly attached protons, will typically show weaker signals in a standard ¹³C NMR spectrum due to a less efficient relaxation mechanism and the absence of the Nuclear Overhauser Effect (NOE) enhancement.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a high-resolution NMR spectrometer, preferably with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with single lines for each carbon.

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary to ensure quantitative observation of all carbon signals, especially quaternary carbons.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at δ 77.16 ppm).

Visualizing the Structure and Assignments

To aid in the interpretation of the NMR spectra, a clear representation of the molecular structure with numbered positions is essential.

Figure 1. Structure of this compound with atom numbering.

Conclusion: A Powerful Tool for Structural Verification

This guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles that govern chemical shifts and coupling constants in this substituted naphthalene system, researchers can confidently interpret their experimental data. The provided protocols offer a starting point for acquiring high-quality spectra, which are essential for unambiguous structural assignment. As a self-validating system, the congruence between the predicted and observed spectra provides a high degree of confidence in the structural determination. For professionals in drug development and materials science, a robust understanding of NMR spectroscopy is not merely an analytical skill but a cornerstone of innovative research and development.

References

-

General Information on NMR Data Acquisition: While a specific paper with the complete NMR data for this compound was not found, general procedures for NMR data acquisition are well-established. A representative example of supporting information detailing these methods can be found in various publications from the Royal Society of Chemistry.[1]

-

Proton NMR Chemical Shifts and Coupling Constants: The principles of interpreting proton NMR spectra, including chemical shifts and coupling constants, are fundamental to organic chemistry. Resources from educational institutions and databases provide extensive reference data.[2][3][4]

- ¹³C NMR Chemical Shifts: The interpretation of carbon NMR is also a standard technique. Online databases and chemistry resources offer charts and tables of typical chemical shift ranges for various carbon environments.

Sources

An In-depth Technical Guide to the FT-IR Spectroscopic Data of 7-Bromonaphthalen-1-ol

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 7-Bromonaphthalen-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectral interpretation, and experimental protocols pertinent to this compound. Our focus is on providing not just data, but a causal understanding of the spectroscopic features and their implications in chemical analysis and material characterization.

Introduction: The Significance of this compound

This compound is a substituted naphthalene derivative with significant applications in organic synthesis. It serves as a crucial intermediate in the production of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a naphthalene core, a hydroxyl group, and a bromine substituent, allows for diverse functionalization, making it a valuable building block for complex molecules.[1] Furthermore, its aromatic nature lends itself to applications in the development of dyes, fluorescent markers, and materials for organic electronics.[1]

FT-IR spectroscopy is an indispensable tool for the characterization of this compound. This non-destructive technique provides a unique molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. The vibrational frequencies of the chemical bonds within the molecule are sensitive to their environment, offering insights into the electronic effects of the substituents on the naphthalene ring. For professionals in drug development, FT-IR serves as a rapid and reliable method for quality control, ensuring the identity and purity of synthetic intermediates like this compound.

Synthesis of this compound

A robust understanding of a compound's spectroscopic properties begins with its synthesis. A documented method for the preparation of this compound involves a multi-step process, which is detailed below to provide context for potential impurities and byproducts that could be observed in an FT-IR spectrum.

Experimental Protocol: Synthesis of this compound[2]

This synthesis is a multi-step procedure that begins with a precursor which is then brominated and subsequently converted to the final product.

-

Step A-C: (Details of the initial steps to produce the precursor are omitted for brevity but can be found in the cited reference). The process starts from a suitable naphthalene derivative.

-

Step D: Bromination: A solution of tributylammonium tetrabromide (1.1 eq) in dichloromethane is slowly added to a solution of the precursor in a mixture of dichloromethane and methanol at room temperature over at least one hour. The reaction is stirred for an additional 15 hours. Following the reaction, the mixture is concentrated. The residue is then dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution.

-

Final Step: Conversion to this compound: The organic layer from the previous step is separated, concentrated, and the residue is dissolved in dimethylformamide. Lithium carbonate (3.2 eq) and lithium bromide (2.1 eq) are added, and the mixture is heated to 140°C for 1.5 hours. After cooling, the solid is filtered and washed with ethyl acetate. The combined filtrates are washed with water and dried over anhydrous sodium sulfate to yield this compound.

This synthetic route underscores the importance of purification and the use of FT-IR to verify the absence of starting materials and the presence of the desired functional groups in the final product.

FT-IR Spectroscopy of this compound: A Detailed Analysis

Experimental Protocol for FT-IR Analysis

The following protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample like this compound.

Methodology: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are properly calibrated and the diamond crystal is clean.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Sample Analysis: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The acquired interferogram is subjected to a Fourier transform to generate the final infrared spectrum.

Predicted FT-IR Spectrum and Peak Assignments

The predicted FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H, aromatic C-H, C=C, C-O, and C-Br functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Comparative Analysis |

| ~3550 - 3200 | O-H stretch (H-bonded) | Strong, Broad | The hydroxyl group will exhibit a broad absorption due to intermolecular hydrogen bonding, a characteristic feature of phenols. |

| ~3100 - 3000 | Aromatic C-H stretch | Medium to Weak | These absorptions are characteristic of C-H stretching vibrations in aromatic rings. |

| ~1600 - 1585 | Aromatic C=C stretch | Medium to Strong | Naphthalene rings show characteristic C=C stretching vibrations in this region. |

| ~1500 - 1400 | Aromatic C=C stretch | Medium to Strong | A second set of C=C stretching bands for the aromatic system. |

| ~1260 - 1200 | C-O stretch (phenol) | Strong | The C-O stretching vibration in phenols typically appears as a strong band in this region. |

| ~900 - 675 | Aromatic C-H out-of-plane bend | Strong | The substitution pattern on the naphthalene ring will influence the exact position of these strong bands. |

| ~690 - 515 | C-Br stretch | Medium to Strong | The C-Br stretching vibration for aryl bromides is expected in this lower frequency region. |

Mechanistic Insights from FT-IR Data

The FT-IR spectrum provides more than just qualitative identification. The precise positions of the absorption bands are influenced by the electronic environment of the vibrating bonds.

-

Hydroxyl Group: The broadness of the O-H stretching band is a direct consequence of hydrogen bonding. In a solid-state sample, this indicates a regular, ordered packing of the molecules in the crystal lattice, facilitated by these intermolecular interactions.

-

Aromatic System: The positions of the aromatic C=C stretching and C-H out-of-plane bending bands are sensitive to the nature and position of the substituents. The electron-withdrawing inductive effect of the bromine atom and the electron-donating resonance effect of the hydroxyl group will subtly shift these band positions compared to unsubstituted naphthalene.

-

C-Br Vibration: The C-Br stretching frequency is a direct probe of the carbon-bromine bond. Its position in the lower frequency "fingerprint" region makes it a reliable indicator of successful bromination of the naphthalene ring.

Conclusion

FT-IR spectroscopy is a powerful and accessible technique for the structural elucidation and quality assessment of this compound. This guide has provided a comprehensive framework for understanding the synthesis, experimental protocols for FT-IR analysis, and a detailed interpretation of the expected spectroscopic data. By correlating the vibrational modes with the molecular structure, researchers and drug development professionals can confidently utilize FT-IR for the rapid and accurate characterization of this important synthetic intermediate. The provided protocols and data interpretation serve as a self-validating system, ensuring scientific integrity and trustworthiness in experimental outcomes.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 7-Bromonaphthalen-1-ol

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of 7-Bromonaphthalen-1-ol (C₁₀H₇BrO), a substituted naphthol of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis. We will delve into the core principles governing the fragmentation of this molecule, offering field-proven insights into its behavior under electron ionization.

Introduction: The Analytical Significance of this compound

This compound, with a molecular weight of 223.07 g/mol , is a key intermediate in the synthesis of various organic compounds.[1] Its structure, featuring a naphthalene core substituted with both a hydroxyl and a bromine group, presents a unique case for mass spectrometric analysis. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices and for monitoring its transformation in chemical reactions. This guide will provide a detailed, step-by-step examination of its predicted fragmentation pathways under electron ionization (EI), the most common ionization technique for such aromatic compounds.

The Foundation of Fragmentation: Ionization and Isotopic Signature

Upon entering the mass spectrometer, this compound is subjected to a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

Molecular Ion (M⁺•): The molecular ion region of the mass spectrum is of paramount importance. Due to the presence of a bromine atom, the molecular ion will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two distinct peaks for the molecular ion, M⁺• and (M+2)⁺•, with a roughly 1:1 intensity ratio.[2] For this compound, these peaks will appear at m/z 222 and m/z 224. The presence of this isotopic signature is a strong indicator of a monobrominated compound.

Predicted Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion is driven by the stability of the resulting fragments and the relative strengths of its chemical bonds. The aromatic naphthalene core provides significant stability, while the hydroxyl and bromine substituents direct the fragmentation cascades.[3]

The proposed fragmentation pathways are as follows:

-

Loss of a Hydrogen Radical (•H): A common initial fragmentation for aromatic alcohols is the loss of a hydrogen radical from the hydroxyl group, leading to the formation of a stable oxonium ion. This would result in a fragment at [M-1]⁺.

-

Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo the elimination of a neutral carbon monoxide molecule.[4] This fragmentation pathway often follows the initial loss of a hydrogen radical, leading to a fragment at [M-H-CO]⁺.

-

Loss of a Bromine Radical (•Br): The carbon-bromine bond is relatively weak and susceptible to cleavage. The loss of a bromine radical from the molecular ion is a highly probable event, resulting in a prominent fragment at [M-Br]⁺. This fragment will not exhibit the characteristic bromine isotopic pattern.

-

Sequential Loss of H, CO, and Br: A combination of the above fragmentation steps can also occur. For instance, the molecular ion could first lose a bromine radical, followed by the sequential loss of a hydrogen radical and carbon monoxide from the resulting naphthol cation.

The interplay of these pathways will generate a unique fingerprint in the mass spectrum, allowing for the confident identification of this compound.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are predicted based on the general fragmentation patterns of similar compounds.[3][5]

| m/z (Predicted) | Ion Structure/Formula | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 222/224 | [C₁₀H₇⁷⁹BrO]⁺• / [C₁₀H₇⁸¹BrO]⁺• | Molecular Ion (M⁺•) | Moderate |

| 221/223 | [C₁₀H₆⁷⁹BrO]⁺ / [C₁₀H₆⁸¹BrO]⁺ | Loss of a hydrogen radical (•H) | Low to Moderate |

| 193/195 | [C₉H₆⁷⁹Br]⁺ / [C₉H₆⁸¹Br]⁺ | Loss of H and then CO | Low |

| 143 | [C₁₀H₇O]⁺ | Loss of a bromine radical (•Br) | High |

| 115 | [C₉H₇]⁺ | Loss of Br and then CO | Moderate |

Experimental Protocol: A Self-Validating System

To acquire a high-quality mass spectrum of this compound, a rigorous and self-validating experimental protocol is essential. The following outlines a standard procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Working Solution: Prepare a dilution of the stock solution to a final concentration of 10-100 µg/mL, depending on the sensitivity of the instrument.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Injector: Split/splitless injector, operated in splitless mode for maximum sensitivity.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

Data Acquisition and Analysis

-

Injection: Inject 1 µL of the working solution into the GC-MS system.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Spectral Interpretation:

-

Confirm the retention time of the analyte.

-

Identify the molecular ion peaks at m/z 222 and 224 with the characteristic 1:1 isotopic ratio.

-

Identify the major fragment ions and compare them to the predicted fragmentation pattern.

-

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

Caption: GC-MS workflow for this compound analysis.

Conclusion: A Framework for Confident Identification

This technical guide provides a robust framework for understanding and predicting the mass spectrometric fragmentation of this compound. By combining theoretical principles with a practical, self-validating experimental protocol, researchers can confidently identify this compound and interpret its mass spectral data. The characteristic bromine isotopic signature, coupled with the predictable fragmentation pathways involving the loss of hydrogen, carbon monoxide, and bromine, creates a unique molecular fingerprint. This knowledge is indispensable for professionals in drug development and chemical synthesis who rely on mass spectrometry for accurate and reliable molecular characterization.

References

-

Schummer, C., Appenzeller, B. M., Millet, M., & Wennig, R. (2009). Determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons in human hair by gas chromatography-negative chemical ionization mass spectrometry. Journal of Chromatography B, 877(23), 2283-2292. [Link]

-

PubChem. (n.d.). 1-Bromo-2-naphthol. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Naphthalene, 1-bromo-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

DocPlayer. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. whitman.edu [whitman.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure Determination of 7-Bromonaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. For drug development professionals and researchers, this information is paramount for structure-activity relationship (SAR) studies, rational drug design, and polymorphism screening. This guide provides a comprehensive, in-depth technical overview of the methodologies employed to determine the crystal structure of 7-Bromonaphthalen-1-ol, a key intermediate in organic synthesis.[1] While a definitive, publicly available crystal structure for this specific compound is not readily found in open crystallographic databases, this guide will serve as a detailed roadmap for its determination, from synthesis and crystallization to single-crystal X-ray diffraction analysis and structure refinement. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in authoritative crystallographic principles.

Introduction: The Significance of Structural Elucidation

This compound (C₁₀H₇BrO) is a naphthalene derivative with potential applications as a building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials for electronic applications.[1] Its molecular structure, characterized by a bicyclic aromatic system, a hydroxyl group, and a bromine atom, suggests the potential for a rich interplay of intermolecular forces, including hydrogen bonding and halogen bonding. These non-covalent interactions are the primary determinants of the crystal packing and, consequently, the material's bulk properties such as melting point, solubility, and stability.

For drug development professionals, understanding the crystal structure of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug design and development. The specific arrangement of molecules in the solid state can influence bioavailability, manufacturability, and patentability. Therefore, the ability to determine and analyze the crystal structure of compounds like this compound is an essential skill in the modern pharmaceutical landscape.

Synthesis and Purification of this compound

The first crucial step towards determining the crystal structure is obtaining a pure, crystalline sample of the target compound. While various synthetic routes to bromonaphthalene derivatives exist, a common approach involves the selective bromination of a suitable naphthalene precursor.[2]

Synthetic Protocol

A plausible synthetic route to this compound could involve the regioselective bromination of 1-naphthol. The reaction conditions, including the choice of brominating agent and solvent, are critical to achieving the desired isomer.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1-naphthol (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) (1 equivalent) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices

-

Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen and moisture.

-

Portion-wise Addition and Temperature Control: Bromination reactions are often exothermic. Slow addition of the brominating agent and maintaining a low temperature helps to control the reaction rate and minimize the formation of poly-brominated byproducts.

-

Chromatographic Purification: Essential for separating the desired 7-bromo isomer from other constitutional isomers and unreacted starting material, ensuring high purity for the subsequent crystallization step.

Crystallization: The Art of Growing Single Crystals

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging and critical step in crystal structure determination. A suitable crystal should be a single, well-ordered lattice, free of defects, and typically between 0.1 and 0.5 mm in each dimension.

Crystallization Techniques

Several techniques can be employed to grow single crystals of organic compounds. The choice of method depends on the solubility and stability of the compound.

| Technique | Description | Suitability for this compound |

| Slow Evaporation | A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. | A good starting point. The choice of solvent is critical and will depend on the compound's solubility. |

| Vapor Diffusion | A solution of the compound is placed in a small, open container inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent into the compound's solution reduces its solubility and promotes crystallization. | A highly effective method for growing high-quality crystals. Offers good control over the rate of crystallization. |

| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Suitable if the compound's solubility is highly temperature-dependent. |

Experimental Protocol: Crystallization by Vapor Diffusion

-

Solvent Screening: Dissolve a small amount of purified this compound in various solvents to find a suitable solvent in which it is moderately soluble.

-

Prepare the Crystallization Vial: In a small vial, prepare a concentrated solution of this compound in the chosen solvent.

-

Set up the Diffusion Chamber: Place the vial inside a larger, sealed jar containing a small amount of a more volatile anti-solvent (a solvent in which the compound is poorly soluble).

-

Incubation: Allow the sealed jar to stand undisturbed at a constant temperature. The anti-solvent vapor will slowly diffuse into the vial, reducing the solubility of the compound and inducing crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a small loop or spatula and immediately mount them for X-ray analysis or store them in a cryoprotectant.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[3] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.